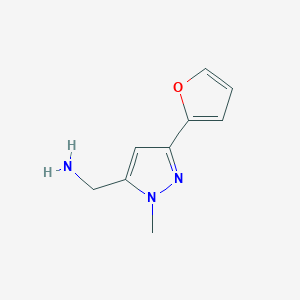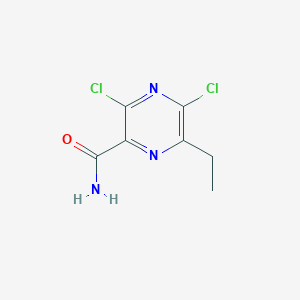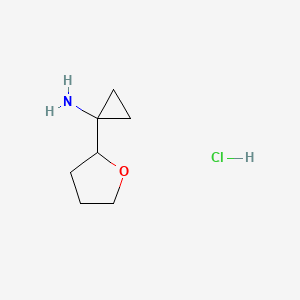![molecular formula C14H18O4 B1405201 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene CAS No. 880081-66-3](/img/structure/B1405201.png)
3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene
Overview
Description
3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene is a chemical compound with a unique structure that includes multiple ethoxy groups and a phenylacetylene moiety
Preparation Methods
The synthesis of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene typically involves the reaction of phenylacetylene with ethylene oxide derivatives. The process generally includes the following steps:
Starting Materials: Phenylacetylene and ethylene oxide derivatives.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the addition of ethoxy groups.
Purification: The product is purified using techniques such as solvent distillation, crystallization, and filtration to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of advanced materials, such as polymers and surfactants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene involves its interaction with specific molecular targets and pathways. The ethoxy groups enhance its solubility and reactivity, allowing it to participate in various biochemical processes. The phenylacetylene moiety can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene can be compared with other similar compounds, such as:
2-[2-(2-Hydroxyethoxy)ethoxy]ethanol: This compound has a similar ethoxy chain but lacks the phenylacetylene moiety, making it less reactive in certain chemical reactions.
3-(2-(2-Hydroxyethoxy)ethoxy)propionic acid tert-butyl ester: This compound has a similar structure but includes a propionic acid ester group, which alters its chemical properties and applications.
The unique combination of ethoxy groups and the phenylacetylene moiety in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[2-[2-(3-ethynylphenoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-13-4-3-5-14(12-13)18-11-10-17-9-8-16-7-6-15/h1,3-5,12,15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYGIGQPCFGLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B1405119.png)





![6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride](/img/structure/B1405133.png)
![(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B1405135.png)





